molecular formula C14H21N B15336870 3-(4-Pentylphenyl)azetidine

3-(4-Pentylphenyl)azetidine

Cat. No.: B15336870
M. Wt: 203.32 g/mol
InChI Key: NORFCCQBDONQBH-UHFFFAOYSA-N
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Description

3-(4-Pentylphenyl)azetidine is a chemical compound characterized by its unique structure, which includes an azetidine ring attached to a 4-pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pentylphenyl)azetidine typically involves the following steps:

  • Bromination: The starting material, 4-pentylphenol, undergoes bromination to introduce a bromine atom at the para position.

  • Amination: The brominated compound is then subjected to amination to replace the bromine atom with an amino group, forming 4-pentylphenylamine.

  • Cyclization: Finally, the amino group is cyclized to form the azetidine ring, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pentylphenyl)azetidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the azetidine ring to other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of different azetidine derivatives.

Scientific Research Applications

3-(4-Pentylphenyl)azetidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Pentylphenyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(4-Pentylphenyl)azetidine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 4-Pentylphenol: A phenolic compound with a similar pentyl group but lacking the azetidine ring.

  • 4-Pentylphenylamine: An amine derivative of 4-pentylphenol without the azetidine ring.

  • Azetidine derivatives: Other azetidine compounds with different substituents on the ring.

These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(4-pentylphenyl)azetidine

InChI

InChI=1S/C14H21N/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14/h6-9,14-15H,2-5,10-11H2,1H3

InChI Key

NORFCCQBDONQBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2CNC2

Origin of Product

United States

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